Product packaging for Dlin-mc3-dma(Cat. No.:CAS No. 1224606-06-7)

Dlin-mc3-dma

Cat. No.: B607145
CAS No.: 1224606-06-7
M. Wt: 642.1 g/mol
InChI Key: NRLNQCOGCKAESA-KWXKLSQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Ionizable Lipids in Nucleic Acid Delivery

The journey to effective nucleic acid delivery has been a long one, spanning over six decades of research. researchgate.netnih.gov Early efforts in the 1980s utilized liposomes for mRNA delivery, but faced challenges with encapsulation efficiency and stability. nih.govkilburnstrode.comupenn.edu A significant breakthrough came with the development of cationic lipids in the late 1980s, such as DOTMA, which could form complexes with negatively charged nucleic acids through electrostatic interactions. upenn.edufrontiersin.org

However, permanently charged cationic lipids presented their own set of challenges. This led to the innovation of ionizable cationic lipids. researchgate.netnih.govfrontiersin.org These lipids possess a unique pH-dependent charge, remaining largely neutral at physiological pH and becoming positively charged in the acidic environment of the endosome. insidetx.comavt-pharma.com This characteristic is crucial for both efficient encapsulation of nucleic acids during formulation and for facilitating their release into the cytoplasm of target cells. insidetx.comavt-pharma.com

The evolution of ionizable lipids has been an iterative process of structural optimization to enhance potency. researchgate.net An early example, DLinDMA, was later improved upon with the development of DLin-KC2-DMA, which showed greater potency. researchgate.netnih.gov This dedicated research effort ultimately culminated in the synthesis of D-Lin-MC3-DMA, which established itself as a "gold standard" for silencing genes in the liver. researchgate.net

Significance of D-Lin-MC3-DMA as a Benchmark Ionizable Lipid

D-Lin-MC3-DMA, with its full chemical name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, is a synthetic, ionizable lipid that has become a cornerstone in the field of nucleic acid delivery. broadpharm.comavantiresearch.com Its significance is underscored by its use as the ionizable lipid component in Onpattro® (patisiran), the first FDA-approved RNA interference (RNAi) therapeutic. mdpi.comacs.orgbiochempeg.com This approval marked a watershed moment for both RNAi therapies and LNP delivery technology. acs.org

The potency of D-Lin-MC3-DMA is closely linked to its apparent pKa of 6.44. avt-pharma.combroadpharm.comcaymanchem.com This pKa value is in the optimal range (6.2 to 6.5) that allows for efficient encapsulation of siRNA at a low pH and facilitates endosomal escape once inside the cell. avt-pharma.comliposomes.cachemicalbook.com The protonated state of D-Lin-MC3-DMA at endosomal pH is critical for its function, enabling the release of the drug from the LNP. chemicalbook.com At the neutral pH of the bloodstream, the lipid is largely uncharged, which is thought to contribute to the stability of the LNP in circulation. avt-pharma.comchemicalbook.com

The structure of D-Lin-MC3-DMA has been meticulously optimized. researchgate.net Studies comparing D-Lin-MC3-DMA to its predecessors, like DLinDMA and DLin-KC2-DMA, have demonstrated its superior in vivo activity for gene silencing in the liver. researchgate.netpnas.org While structurally similar, these lipids exhibit different efficiencies, highlighting the critical role of the lipid's chemical architecture in its biological function. pnas.org For instance, LNPs formulated with D-Lin-MC3-DMA have shown different in vivo protein production levels in various organs compared to those formulated with DLin-KC2-DMA. nih.gov

Central Role of Lipid Nanoparticles (LNPs) in Modern Gene and RNA Therapeutics

Lipid nanoparticles have become the leading non-viral platform for delivering nucleic acid-based therapies, including siRNA and mRNA. insidetx.commdpi.comnih.govresearchgate.net Their success is due to their ability to protect the nucleic acid cargo from degradation by enzymes in the bloodstream and facilitate its entry into target cells. mdpi.comupenn.edu This technology was brought to the forefront during the COVID-19 pandemic with the rapid development and deployment of LNP-based mRNA vaccines. nih.govkilburnstrode.comacs.org

A typical LNP formulation consists of four key components:

An ionizable cationic lipid: This is the workhorse of the LNP, responsible for encapsulating the nucleic acid and facilitating its release into the cell. D-Lin-MC3-DMA is a prime example. insidetx.comnih.gov

A phospholipid: Often referred to as a "helper lipid," this component contributes to the structure of the nanoparticle. insidetx.comsusupport.cominsidetx.com

Cholesterol: This lipid provides stability to the LNP structure. insidetx.comsusupport.cominsidetx.com

A PEGylated lipid: This component helps to prevent the aggregation of nanoparticles and prolongs their circulation time in the body. insidetx.comsusupport.cominsidetx.com

The mechanism of action for LNPs involves several steps. After administration, LNPs circulate in the bloodstream and are taken up by target cells, often in the liver, through a process called endocytosis. nih.govfda.gov Once inside the endosome, the acidic environment causes the ionizable lipid, such as D-Lin-MC3-DMA, to become positively charged. nih.govnih.gov This charge is believed to interact with the negatively charged lipids of the endosomal membrane, leading to the disruption of the membrane and the release of the nucleic acid payload into the cytoplasm, a process known as endosomal escape. nih.govpnas.orgnih.gov

The development of LNPs has overcome significant hurdles in gene therapy, offering a safer and effective alternative to viral vectors. danaher.com The versatility of LNPs allows for the delivery of various nucleic acid types, from small interfering RNAs (siRNAs) to larger messenger RNAs (mRNAs) and even plasmid DNA. danaher.combroadpharm.commedkoo.com This has opened up a wide range of therapeutic possibilities, from treating genetic disorders to developing new vaccines and cancer therapies. danaher.comnih.govsusupport.com

Interactive Data Table: Properties of D-Lin-MC3-DMA

Property Value Source
Full Chemical Name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate broadpharm.comavantiresearch.com
Common Abbreviation D-Lin-MC3-DMA, MC3 broadpharm.comacs.org
CAS Number 1224606-06-7 avantiresearch.comchemicalbook.com
Molecular Formula C43H79NO2 avantiresearch.comcaymanchem.com
Formula Weight 642.11 g/mol avantiresearch.com

| Apparent pKa | 6.44 | avt-pharma.combroadpharm.comcaymanchem.com |

Interactive Data Table: LNP Formulation for Onpattro® (patisiran)

Component Molar Ratio (%) Source
D-Lin-MC3-DMA (Ionizable Lipid) 50 nih.govacs.orgmedchemexpress.com
DSPC (Phospholipid) 10 nih.govacs.orgmedchemexpress.com
Cholesterol 38.5 nih.govacs.orgmedchemexpress.com

| PEG2000-C-DMG (PEGylated Lipid) | 1.5 | nih.govmedchemexpress.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H79NO2 B607145 Dlin-mc3-dma CAS No. 1224606-06-7

Properties

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLNQCOGCKAESA-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224606-06-7
Record name Dlin-mc3-dma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MC-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Fundamental Principles of D Lin Mc3 Dma in Lnp Formation and Functionality

Mechanisms of Ionic Interaction and Nucleic Acid Encapsulation

The encapsulation of negatively charged nucleic acids, like siRNA and mRNA, into LNPs is primarily driven by the electrostatic interactions with the ionizable cationic lipid, D-Lin-MC3-DMA. nih.gov This process is highly dependent on the pH of the surrounding environment. During the formulation of LNPs, which typically occurs under acidic conditions (low pH), the tertiary amine headgroup of D-Lin-MC3-DMA becomes protonated, acquiring a positive charge. avt-pharma.comtau.ac.ilsartorius.com This positive charge enables strong ionic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids, leading to their complexation and efficient encapsulation within the forming nanoparticle. nih.gov

The self-assembly of D-Lin-MC3-DMA, along with helper lipids, around the nucleic acid cargo results in the formation of a dense core within the LNP. sltc.ac.lknih.gov Molecular dynamics simulations have shown that at an acidic pH of 4, the lipids, including the positively charged D-Lin-MC3-DMA, arrange into an ordered bilayer-like structure around the nucleic acid. sltc.ac.lk This ordered arrangement is crucial for protecting the nucleic acid from degradation by enzymes present in the extracellular environment. sigmaaldrich.com The efficiency of this encapsulation process is a critical determinant of the therapeutic potency of the LNP formulation. rsc.org Studies have shown that for efficient encapsulation to occur via post-encapsulation methods, the LNP surface needs to have a positive zeta potential, which is achieved at a pH of 6.0 or lower for D-Lin-MC3-DMA-containing LNPs. acs.org

pH-Responsiveness and Conformational Dynamics of D-Lin-MC3-DMA within LNPs

A key feature of D-Lin-MC3-DMA is its pH-responsiveness, which is central to the functionality of the LNP delivery system. avt-pharma.comrsc.org The ionizable nature of its headgroup means that its charge state changes depending on the ambient pH. tau.ac.ilnih.gov At the physiological pH of the bloodstream (around 7.4), the D-Lin-MC3-DMA molecule is predominantly in a neutral, or near-neutral, state. avt-pharma.comrsc.orgbiorxiv.org This is highly advantageous as it minimizes non-specific interactions with negatively charged serum proteins and cell surfaces, thereby reducing toxicity and preventing rapid clearance from circulation. biochempeg.com

Upon cellular uptake and entry into the endosomal pathway, the LNP is exposed to a progressively acidic environment, with the pH dropping to around 6.5 in early endosomes and even lower in late endosomes. pnas.orgupenn.edu In this acidic milieu, the tertiary amine of D-Lin-MC3-DMA becomes protonated, leading to a significant increase in the positive charge of the LNP. sartorius.comrsc.orgbiorxiv.org This change in ionization state is not only critical for endosomal escape but also induces conformational and structural changes within the LNP. rsc.orgnih.govpnas.org

Molecular dynamics simulations and experimental studies have revealed that at physiological pH, the molecular arrangement within the LNP is largely amorphous. sltc.ac.lk However, as the pH decreases and D-Lin-MC3-DMA becomes protonated, the internal structure can transition to more ordered phases. rsc.orgnih.govpnas.org Neutron reflectivity experiments have shown an increase in the bilayer thickness of model membranes containing neutral D-Lin-MC3-DMA compared to its cationic form, indicating a significant conformational change upon protonation. rsc.org These pH-dependent structural transitions are believed to be a critical factor in the mechanism of endosomal release. nih.govpnas.org

The apparent acid dissociation constant (pKa) of the ionizable lipid is a critical parameter that profoundly influences the efficacy of the LNP formulation. upenn.edubroadpharm.com The pKa is the pH at which the ionizable lipid is 50% protonated and 50% neutral. broadpharm.com For D-Lin-MC3-DMA, the apparent pKa is approximately 6.44. caymanchem.combroadpharm.comavt-pharma.combroadpharm.comliposomes.cacaymanchem.com This specific pKa value is within the optimal range for efficient in vivo delivery of siRNA to the liver. upenn.edubroadpharm.comliposomes.ca

Research has demonstrated a strong correlation between the pKa of the ionizable lipid and the in vivo gene-silencing activity of the LNP. upenn.eduliposomes.ca An optimal pKa range of 6.2 to 6.5 has been identified for maximizing the potency of siRNA-LNPs for hepatic gene silencing. upenn.eduliposomes.camdpi.com LNPs formulated with lipids having pKa values within this range exhibit a favorable balance of being relatively neutral in the bloodstream (pH ~7.4) to minimize toxicity and having the ability to become sufficiently positively charged in the acidic environment of the endosome to facilitate endosomal escape. biochempeg.combroadpharm.com If the pKa is too low, the lipid may not become sufficiently protonated in the endosome, leading to poor endosomal release. Conversely, a pKa that is too high could result in a more positively charged LNP in circulation, leading to faster clearance and potential toxicity. biochempeg.com The precise pKa of D-Lin-MC3-DMA is a key reason for its success and its use in the first FDA-approved siRNA-LNP therapy, Onpattro®. upenn.edu

Table 1: pKa Values of Selected Ionizable Lipids

Ionizable Lipid Apparent pKa Reference
D-Lin-MC3-DMA 6.44 avt-pharma.combroadpharm.comliposomes.ca
DODAP 5.5 acs.org
ssPalmO-Phe-P4C2 6.4 acs.org
SM-102 6.68 broadpharm.com
L319 6.38 broadpharm.com

Contributions of D-Lin-MC3-DMA to LNP Structural Integrity and Stability

D-Lin-MC3-DMA, in concert with other lipid components such as cholesterol and helper phospholipids, plays a crucial role in the structural integrity and stability of the LNP. nih.govnih.govcaymanchem.com The hydrophobic linoleic acid tails of D-Lin-MC3-DMA contribute to the formation of a stable lipid core, while its ionizable headgroup participates in the complexation of the nucleic acid payload.

The stability of the LNP is also influenced by the presence of a PEGylated lipid on the surface, which provides a hydrophilic shield that prevents aggregation and opsonization by serum proteins. nih.govnih.gov However, the binding of certain proteins, like Apolipoprotein E (ApoE), can induce a redistribution of lipids within the LNP, potentially affecting its stability and internal structure. nih.govacs.org This rearrangement can involve the migration of lipids between the core and the shell of the nanoparticle. nih.gov The unsaturated tails of D-Lin-MC3-DMA can also be susceptible to oxidation, which could lead to conformational changes and dissociation of the LNP. acs.org

Mechanism of Endosomal Escape Facilitated by D-Lin-MC3-DMA

A major hurdle in the delivery of nucleic acid therapeutics is their escape from the endosome into the cytoplasm, where they can exert their biological function. upenn.edunih.gov D-Lin-MC3-DMA is instrumental in overcoming this barrier. biochempeg.comnih.gov As the endosome acidifies, the protonation of D-Lin-MC3-DMA leads to a net positive charge on the LNP. rsc.orgbiorxiv.org This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane. nih.govpnas.org

The prevailing hypothesis is that the interaction between the positively charged LNP and the anionic endosomal membrane leads to the disruption of the membrane, allowing the nucleic acid cargo to be released into the cytosol. nih.govpnas.orgnih.gov The cone-like shape of D-Lin-MC3-DMA, particularly its protonated form, is thought to promote the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases, which can destabilize the endosomal membrane and create pores for the cargo to escape. nih.govnih.gov Studies have shown that D-Lin-MC3-DMA can transition to an HII phase at an endosomal pH of 6.5, which is correlated with greater endosomal fusion and higher transfection efficiency. upenn.edu Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture. pnas.org Research indicates that for D-Lin-MC3-DMA containing LNPs, the strongest interactions with endosomal membranes occur at a pH below 6.5. pnas.org

Cellular Uptake Pathways Mediated by D-Lin-MC3-DMA Containing LNPs

A key mechanism for the hepatic uptake of D-Lin-MC3-DMA-based LNPs involves the adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the surface of the nanoparticle. pnas.orgnih.gov This ApoE-coated LNP can then be recognized and internalized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes. pnas.orgnih.gov This process of receptor-mediated endocytosis is a primary pathway for the delivery of siRNA to the liver. pnas.org The desorption of the PEG-lipid from the LNP surface over time is thought to be a prerequisite for ApoE binding. pnas.org The composition of the LNP can influence its affinity for ApoE, thereby affecting its cellular uptake and biodistribution. nih.gov Studies have also indicated that in certain cell types, uptake can occur through various endocytic pathways, and the specific route can be cell-type dependent. researchgate.net

Lipid Nanoparticle Systemic Design and Compositional Determinants Incorporating D Lin Mc3 Dma

Role of D-Lin-MC3-DMA in Multi-Component LNP Formulations

D-Lin-MC3-DMA is a cornerstone ionizable cationic lipid in numerous LNP formulations, primarily due to its pivotal role in the encapsulation and subsequent intracellular delivery of nucleic acid payloads like siRNA and mRNA. sigmaaldrich.combroadpharm.commedkoo.com Its chemical structure features a tertiary amine head group which is protonated at acidic pH, and deprotonated at physiological pH. This pH-responsive behavior is fundamental to its function. caymanchem.com

During the formulation process, which is typically conducted at a low pH (e.g., pH 4), the D-Lin-MC3-DMA lipid becomes positively charged. nih.gov This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to efficient encapsulation within the LNP core. nih.govmdpi.com This process results in high encapsulation efficiencies, often exceeding 90%. nih.govacs.org

Once administered and circulating in the body at a physiological pH of approximately 7.4, the surface of the LNP, including the D-Lin-MC3-DMA, is near-neutral. This neutrality is crucial for minimizing non-specific interactions with serum proteins and reducing cytotoxicity. biochempeg.comsanbio.nl Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome, where the internal environment becomes progressively more acidic. caymanchem.commdpi.com This drop in pH leads to the protonation of D-Lin-MC3-DMA, imparting a net positive charge to the LNP. caymanchem.commdpi.com This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm where it can exert its therapeutic effect. mdpi.comnih.gov The pKa of D-Lin-MC3-DMA, which is approximately 6.44, is a critical parameter that is optimized for this endosomal escape mechanism. broadpharm.comcaymanchem.comliposomes.ca

The molar ratio of D-Lin-MC3-DMA within the LNP formulation is a key determinant of its potency. For instance, in a well-established formulation for siRNA delivery, the molar ratio of D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-lipid is 50:10:38.5:1.5. medchemexpress.comupenn.edutocris.com Altering this ratio can significantly impact the efficacy of gene silencing. liposomes.ca For example, a formulation with a 40/10/40/10 molar ratio of D-Lin-MC3-DMA/DSPC/cholesterol/PEG-lipid showed a higher effective dose (ED50) for gene silencing compared to a 50/10/38.5/1.5 ratio, indicating lower potency. liposomes.ca

Synergistic Effects with Helper Lipids (e.g., DSPC, Cholesterol)

The efficacy of D-Lin-MC3-DMA-containing LNPs is not solely dependent on the ionizable lipid itself but relies on the synergistic interplay with other lipid components, often referred to as helper lipids. The most common helper lipids are 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol. liposomes.ca

Cholesterol is another indispensable component, acting as a "molecular glue" that regulates the fluidity and stability of the lipid membrane. sanbio.nlnih.gov It fills in the gaps between the other lipid molecules, enhancing the packing density and structural integrity of the LNP. sanbio.nl This helps to prevent the leakage of the encapsulated nucleic acid payload. The molar percentage of cholesterol is significant, with typical formulations containing around 38.5-40 mol%. liposomes.catocris.com Reducing the cholesterol content has been shown to improve the targeting of LNPs to the spleen. frontiersin.org Furthermore, substituting cholesterol with its analogs, such as β-sitosterol, can alter the LNP's morphology from spherical to faceted, which has been correlated with improved transfection efficiency. acs.org

The combination of D-Lin-MC3-DMA with DSPC and cholesterol creates a nanoparticle with a complex internal structure. It is believed that the core of the LNP is primarily composed of the ionizable lipid complexed with the nucleic acid, while DSPC and cholesterol contribute to the surrounding lipid layers. mdpi.comacs.org This intricate organization is essential for both protecting the nucleic acid cargo and facilitating its effective delivery and release within the target cells.

Impact of PEGylated Lipids on D-Lin-MC3-DMA LNP Characteristics

PEGylated lipids, although present in the smallest molar percentage (typically 1.5-2.5%) in D-Lin-MC3-DMA LNP formulations, have a profound impact on the physicochemical properties and in vivo behavior of the nanoparticles. nih.govbiochempeg.com These lipids consist of a lipid anchor attached to a polyethylene (B3416737) glycol (PEG) polymer chain.

One of the primary functions of PEGylated lipids is to form a hydrophilic corona on the surface of the LNP. nih.gov This PEG layer provides several key advantages:

Steric Stabilization: It prevents the aggregation of nanoparticles, ensuring their stability during storage and in circulation. nih.govbiochempeg.com

Reduced Opsonization: The PEG shield inhibits the adsorption of serum proteins (opsonins), which would otherwise mark the LNPs for rapid clearance by the mononuclear phagocyte system (MPS). sanbio.nl This leads to an extended blood circulation half-life. nih.gov

Control of Particle Size: The concentration of the PEGylated lipid can influence the final size of the LNP. An increase in the molar ratio of PEGylated lipids generally leads to a decrease in particle size. nih.gov

However, the presence of PEG can also present a "PEG dilemma." While it enhances stability and circulation time, the dense PEG layer can hinder the interaction of the LNP with target cells and impede endosomal escape, potentially reducing transfection efficiency. biochempeg.com The choice of the PEGylated lipid, including the length of the lipid anchor and the size of the PEG chain, is therefore a critical optimization parameter. For instance, LNPs formulated with PEG-lipids having shorter lipid anchors (like C14) are thought to dissociate from the LNP surface more rapidly in vivo, which may facilitate cellular uptake. mdpi.com In contrast, longer lipid anchors (like C18) provide better anchoring and protection in the bloodstream. mdpi.com

In D-Lin-MC3-DMA based LNPs, a common PEGylated lipid used is 1,2-dimyristoyl-sn-glycerol, methoxypolyethylene glycol (PEG-DMG). liposomes.ca Studies have shown that the choice of PEG lipid can significantly influence mRNA expression, even when other critical quality attributes of the LNPs remain similar. nih.gov For example, the incorporation of DSPE-PEG2k has been shown to reduce mRNA expression compared to other PEG lipids. nih.gov

Influence of Overall Lipid Composition on LNP Performance and Biodistribution

A standard formulation for hepatic gene silencing using D-Lin-MC3-DMA LNPs consists of a molar ratio of 50:10:38.5:1.5 for D-Lin-MC3-DMA:DSPC:Cholesterol:PEG-lipid. nih.govliposomes.ca This composition has been shown to be highly effective for delivering siRNA to the liver. caymanchem.com However, even slight modifications to this ratio can lead to significant changes in performance. For example, increasing the PEG-lipid content while decreasing the cholesterol content can alter particle size and potentially biodistribution. nih.gov

The choice of helper lipid also significantly impacts biodistribution. Formulations containing DSPC have been observed to accumulate in the spleen, whereas those with the unsaturated phospholipid DOPE show a preference for the liver. mdpi.com This suggests that the structural lipid can influence interactions with endogenous proteins, such as apolipoprotein E (ApoE), which are known to affect LNP clearance and tissue targeting.

Recent research has explored the use of multiple ionizable lipids within a single LNP formulation, demonstrating synergistic effects on mRNA delivery. researchgate.net The specific combination and ratio of these lipids can be tailored to optimize performance for different nucleic acid payloads and therapeutic applications.

Advanced Formulation Methodologies for D-Lin-MC3-DMA LNPs

The method used to formulate LNPs is as critical as the lipid composition itself in determining the final characteristics of the nanoparticles. Advanced mixing techniques are essential for producing uniform and potent LNPs.

Microfluidic mixing has emerged as the gold standard for the reproducible and scalable production of LNPs, including those containing D-Lin-MC3-DMA. nih.govupenn.edu This technique involves the rapid and controlled mixing of a lipid-in-ethanol solution with a nucleic acid-in-aqueous buffer solution within micro-scale channels. nih.gov

The rapid mixing leads to a rapid increase in solvent polarity, which drives the self-assembly of the lipids around the nucleic acid to form LNPs. nih.gov Common microfluidic devices used for this purpose include T-junction mixers and staggered herringbone mixers (SHM). nih.govupenn.edu The SHM design, in particular, induces chaotic advection, leading to extremely short mixing times (less than 10 ms) and the formation of highly uniform and small LNPs. upenn.edu This controlled and rapid process results in high encapsulation efficiency and a narrow particle size distribution (low polydispersity index). liposomes.caupenn.edu

The attributes of the final LNP product can be precisely controlled by optimizing the parameters of the microfluidic mixing process. Key parameters that can be modulated include:

Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases significantly impacts particle size. Higher TFRs generally result in faster mixing and smaller LNPs. nih.gov

Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the ethanol (B145695) phase flow rate also influences particle size and encapsulation efficiency. A common FRR is 3:1 (aqueous:ethanol). upenn.edumdpi.com

Temperature: The temperature at which mixing occurs can affect the properties of the lipids and the resulting LNPs. nih.gov

Buffer pH: The pH of the aqueous buffer is critical for the protonation of D-Lin-MC3-DMA and efficient nucleic acid encapsulation. nih.gov

By systematically varying these parameters, often through a Design of Experiments (DoE) approach, LNP formulations can be optimized for specific applications. nih.gov For example, a study using a T-junction mixer demonstrated that increasing the total flow rate from 10 mL/min to 40 mL/min decreased the LNP size from 75 nm to 36 nm. nih.gov This level of control allows for the rational design of D-Lin-MC3-DMA LNPs with desired characteristics for effective nucleic acid delivery.

Pharmacological and Immunological Implications of D Lin Mc3 Dma Lnps

In Vivo Biodistribution and Organ Tropism of D-Lin-MC3-DMA LNPs

The in vivo journey of D-Lin-MC3-DMA LNPs is largely dictated by their physicochemical properties and their interactions with biological components, which together determine their distribution throughout the body and their tendency to accumulate in specific organs.

Hepatic Targeting Mechanisms and Liver-Selective Delivery

Lipid nanoparticles formulated with D-Lin-MC3-DMA exhibit a strong intrinsic tropism for the liver. thno.orgnih.govmdpi.com This liver-selective delivery is not a passive process but is mediated by specific biological interactions. A critical factor in this hepatic targeting is the LNP's apparent pKa, which for D-Lin-MC3-DMA is approximately 6.44. researchgate.netcaymanchem.com This value is considered within the optimal range of 6.2–6.5 for efficient gene silencing in hepatocytes, the primary cells of the liver. thno.org

Upon intravenous administration, D-Lin-MC3-DMA LNPs enter the bloodstream where they interact with various plasma proteins. thno.orgrsc.org The primary mechanism for their liver uptake involves the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface. thno.orgnih.govrsc.org This ApoE coating allows the LNPs to mimic natural lipoproteins, leading to their recognition and binding by low-density lipoprotein receptors (LDLR), which are highly expressed on the surface of hepatocytes. thno.orgrsc.org This receptor-mediated endocytosis is a key step for the internalization of the LNPs into liver cells. thno.org Studies have shown that in the absence of ApoE, the gene-silencing potency of these LNPs in the liver is significantly diminished. umich.edu

The following table summarizes the biodistribution of D-Lin-MC3-DMA LNPs in a mouse model, highlighting the significant accumulation in the liver.

OrganAccumulation (% Injected Dose/g of tissue)Reference
Liver14 liposomes.ca
Spleen11 liposomes.ca
Tumor4.4 liposomes.ca
Kidney1.2 - 3.6 liposomes.ca
Heart1.2 - 3.6 liposomes.ca
Lung1.2 - 3.6 liposomes.ca

Extrahepatic Delivery to Spleen, Muscle, and Lymph Nodes

While the liver is the primary destination for intravenously administered D-Lin-MC3-DMA LNPs, accumulation in other tissues, known as extrahepatic delivery, also occurs and is influenced by the route of administration. researchgate.netcaymanchem.com Following intravenous injection, a significant portion of the LNPs accumulates in the spleen. researchgate.netcaymanchem.comliposomes.ca For instance, in a study using a mouse model, approximately 11% of the injected dose per gram of tissue was found in the spleen. liposomes.ca

The route of administration plays a crucial role in altering the biodistribution profile. After intramuscular injection, D-Lin-MC3-DMA LNPs have been shown to accumulate in the muscle tissue at the injection site and also in non-draining lymph nodes. researchgate.netcaymanchem.com This localized delivery and subsequent drainage to lymph nodes are particularly relevant for vaccine applications, where targeting immune cells in these organs is desirable.

To intentionally shift the biodistribution away from the liver and towards other organs, a strategy known as Selective Organ Targeting (SORT) has been developed. This involves the addition of a fifth "SORT" molecule to the traditional four-component LNP formulation. By varying the SORT molecule and its percentage in the formulation, it is possible to redirect the LNPs to target the spleen or lungs, for example. nih.govnih.gov This redirection is achieved by altering the LNP's surface properties, which in turn changes the composition of the protein corona and the subsequent receptor interactions. mdpi.com

Influence of Protein Corona Formation on In Vivo Fate

The "protein corona" is a layer of proteins and other biomolecules that adsorbs to the surface of nanoparticles upon their entry into a biological fluid like blood. researchgate.net The formation of this corona is a dynamic process that significantly influences the in vivo fate, biodistribution, and cellular uptake of D-Lin-MC3-DMA LNPs. researchgate.net

For D-Lin-MC3-DMA LNPs, the protein corona is not a random assortment of proteins. A key and well-studied component is Apolipoprotein E (ApoE). nih.govbiorxiv.org The adsorption of ApoE is a critical event that mediates the LNP's interaction with the low-density lipoprotein receptor (LDLR) on hepatocytes, thereby driving liver-specific uptake. thno.orgrsc.org The process is initiated by the partial shedding of the polyethylene (B3416737) glycol (PEG)-lipid layer from the LNP surface, which exposes the core lipids and allows for protein binding. biorxiv.org

Mass spectrometry-based proteomic analyses have begun to unravel the complex composition of the protein corona on D-Lin-MC3-DMA LNPs. While ApoE is a major player, many other proteins are also present, and their composition can be influenced by the biological fluid (e.g., plasma vs. cerebrospinal fluid). researchgate.netbiorxiv.org For instance, one study identified 148 proteins on LNPs incubated in plasma, with apolipoproteins being a significant fraction. biorxiv.org The binding of ApoE can induce a rearrangement of the lipids within the LNP, further influencing the adsorption of other proteins. nih.gov This complex interplay highlights that the protein corona effectively gives the LNP a new biological identity that is recognized by cells and determines its ultimate destination and efficacy.

Immunomodulatory Effects of D-Lin-MC3-DMA Containing LNPs

Beyond their role as delivery vehicles, LNPs formulated with D-Lin-MC3-DMA possess intrinsic immunomodulatory properties. They can actively engage and stimulate the immune system, an effect that is critical for their application in vaccines and immunotherapies.

Characterization of Immune Responses Elicited

D-Lin-MC3-DMA-containing LNPs are capable of eliciting both humoral and cellular immune responses. nih.govnih.gov The nature and bias of this response can be significantly influenced by the route of administration. nih.govnih.gov

Studies have shown that intramuscular injection of D-Lin-MC3-DMA LNPs carrying an antigen-encoding mRNA tends to induce a Th1-biased immune response. nih.govnih.gov This type of response is characterized by the production of IgG2a antibodies and is associated with cellular immunity, which is crucial for clearing virally infected cells.

In contrast, subcutaneous administration of the same LNP formulation has been observed to promote a Th2-biased antibody response, characterized by the production of IgG1 antibodies. nih.govnih.gov A Th2 response is typically associated with humoral immunity and the production of neutralizing antibodies. This route-dependent polarization of the immune response offers a potential strategy for tailoring the vaccine-induced immunity to the specific requirements of a pathogen. nih.gov For example, a subsequent protein boost after a subcutaneous D-Lin-MC3-DMA LNP prime has been shown to shift the response back towards a more balanced or Th1-biased profile, which can also enhance the avidity (binding strength) of the antibodies produced. nih.govnih.gov

The table below illustrates the effect of the administration route on the antibody isotype ratio, a key indicator of the Th1/Th2 balance.

Ionizable LipidAdministration RoutePredominant Immune Response BiasCharacteristic Antibody IsotypeReference
D-Lin-MC3-DMAIntramuscular (IM)Th1-biasedIgG2a nih.govnih.gov
D-Lin-MC3-DMASubcutaneous (SC)Th2-biasedIgG1 nih.govnih.gov

Comparison of Immunogenic Profiles with Other Ionizable Lipids

The choice of ionizable lipid is a critical determinant of the immunogenic profile of an LNP formulation. D-Lin-MC3-DMA has been compared with other clinically relevant ionizable lipids, such as ALC-0315 and SM-102, revealing significant differences in their potency and immunomodulatory effects.

In terms of gene silencing, LNPs formulated with ALC-0315 have been shown to be more potent than those with D-Lin-MC3-DMA in both hepatocytes and hepatic stellate cells (HSCs). nih.govacs.orgnih.gov For example, at the same siRNA dose, ALC-0315 LNPs achieved a 2-fold greater knockdown of Factor VII in hepatocytes and a 10-fold greater knockdown of ADAMTS13 in HSCs compared to D-Lin-MC3-DMA LNPs. nih.govacs.orgnih.gov

When it comes to inducing inflammatory responses, studies have shown that different ionizable lipids trigger varying levels of pro-inflammatory cytokines. For instance, after intravenous injection of plasmid DNA-LNPs, formulations with SM-102 and ALC-0315 induced higher levels of IFN-β and IL-6 compared to D-Lin-MC3-DMA. nih.gov Another study comparing mRNA LNPs found that after intravenous injection, plasma concentrations of IL-6 and TNF-α followed the trend of D-Lin-MC3-DMA < SM-102 < cKK-E12, which also correlated with the level of protein expression. upenn.edu This suggests a link between the potency of the ionizable lipid in mediating endosomal escape and the magnitude of the inflammatory response. upenn.edu

The following table provides a comparative overview of the gene silencing efficiency of D-Lin-MC3-DMA and ALC-0315 LNPs.

Ionizable LipidTarget CellTarget GeneRelative Knockdown EfficiencyReference
ALC-0315HepatocytesFactor VII2-fold greater than D-Lin-MC3-DMA nih.govacs.orgnih.gov
D-Lin-MC3-DMAHepatocytesFactor VII- nih.govacs.orgnih.gov
ALC-0315Hepatic Stellate CellsADAMTS1310-fold greater than D-Lin-MC3-DMA nih.govacs.orgnih.gov
D-Lin-MC3-DMAHepatic Stellate CellsADAMTS13- nih.govacs.orgnih.gov

Route of Administration-Dependent Immune Polarization

The method by which lipid nanoparticles (LNPs) formulated with the ionizable lipid D-Lin-MC3-DMA are introduced into the body plays a pivotal role in directing the nature of the subsequent immune response. Research demonstrates that the administration route is not merely a delivery choice but a critical determinant of immune polarization, specifically the balance between T-helper 1 (Th1) and T-helper 2 (Th2) type responses.

Studies investigating mRNA vaccines encapsulated in D-Lin-MC3-DMA LNPs have revealed a distinct divergence in immune outcomes when comparing intramuscular (IM) and subcutaneous (SC) injections. nih.govnih.gov When administered intramuscularly, these LNPs consistently induce a Th1-biased cellular immune response. nih.govnih.govresearchgate.netsperatum.com This is evidenced by the analysis of IgG subclass ratios (IgG1/IgG2a), where a lower ratio indicates a shift towards a Th1 phenotype, which is associated with cellular immunity. nih.gov

Conversely, when the same D-Lin-MC3-DMA LNP formulation is injected subcutaneously, it promotes a Th2-biased antibody-mediated immune response. nih.govnih.govresearchgate.net This suggests that the intrinsic adjuvant properties of D-Lin-MC3-DMA LNPs are expressed differently depending on the tissue environment and the initial immune cells they encounter at the injection site. nih.govsperatum.com The choice of ionizable lipid and the delivery route are therefore interdependent factors in shaping the adjuvant activity and the resulting immune polarization. nih.govsperatum.com

A 2023 study by Yavuz et al. compared the immunogenicity of an HIV-p55Gag encoded mRNA encapsulated in D-Lin-MC3-DMA LNPs following either intramuscular or subcutaneous administration in mice. The results highlighted a clear route-dependent effect on immune polarization. nih.govnih.gov

Administration RouteResulting Immune BiasKey Indicator
Intramuscular (IM)Th1-Biased Cellular ImmunityLower IgG1/IgG2a Ratio
Subcutaneous (SC)Th2-Biased Humoral ImmunityHigher IgG1/IgG2a Ratio

This table summarizes the findings on how the administration route of D-Lin-MC3-DMA LNPs influences the type of immune response, based on research by Yavuz et al. nih.govnih.govresearchgate.net

Further research has explored the generation of antibodies against the LNP carrier itself, which can be influenced by the administration route. nih.gov A comparison of intravenous (IV), subcutaneous (SC), and intramuscular (IM) injections of LNPs revealed that the IM route generated low levels of anti-LNP antibodies. nih.gov In contrast, both IV and SC injections resulted in substantial and dose-dependent production of anti-LNP antibodies. nih.gov Specifically, subcutaneous injections led to a more than 4-fold increase in anti-LNP IgM levels compared to intravenous or intramuscular routes. nih.gov

Administration RouteAnti-LNP IgM Antibody Level (Relative to Untreated)Anti-LNP IgG Antibody Level
Intravenous (IV)~2-fold increaseHighly variable
Intramuscular (IM)~2-fold increaseLow / Dose-independent
Subcutaneous (SC)~10-fold increaseDramatically decreased at low doses compared to high doses

This table presents data on the generation of anti-LNP antibodies following different administration routes. nih.gov

The underlying reason for these differing immune outcomes is linked to the biodistribution and systemic trafficking of the LNPs after injection. biorxiv.org Following intramuscular injection, D-Lin-MC3-DMA LNPs have been shown to accumulate not just in the liver but also to a significant degree in the spleen. mdpi.com This distribution pattern to secondary lymphoid organs is critical for driving adaptive immune responses. acs.org The shift from intravenous to intramuscular injection can alter the spleen-to-liver expression ratio, suggesting significantly enhanced uptake in extrahepatic tissues which are rich in immune cells. mdpi.com

Translational Research and Therapeutic Applications of D Lin Mc3 Dma

D-Lin-MC3-DMA in siRNA-Based Gene Silencing Therapies

The development of D-Lin-MC3-DMA was a significant breakthrough for in vivo siRNA delivery. liposomes.ca It was identified from a library of lipidoids and demonstrated substantially higher potency for hepatic gene silencing compared to its predecessors. nih.govliposomes.ca This enhanced efficacy is a key reason for its successful use in clinical applications. nih.gov

D-Lin-MC3-DMA is a core component of the lipid nanoparticle formulation for patisiran (Onpattro®), the first FDA-approved RNA interference (RNAi) therapeutic for the treatment of polyneuropathy in patients with hereditary transthyretin-mediated amyloidosis (hATTR). researchgate.netnih.govfrontiersin.org hATTR is a debilitating and often fatal disease caused by the deposition of mutated transthyretin (TTR) protein. nih.gov Patisiran utilizes an siRNA molecule that specifically targets and degrades TTR messenger RNA (mRNA) in the liver, thereby reducing the production of both mutant and wild-type TTR protein. fda.gov

The LNP delivery system, containing D-Lin-MC3-DMA, distearoylphosphatidylcholine (DSPC), cholesterol, and a PEG-lipid, is crucial for protecting the siRNA and delivering it to hepatocytes. researchgate.netsci-hub.se The ionizable nature of D-Lin-MC3-DMA is vital for the formulation's success; it allows for efficient siRNA encapsulation during manufacturing and facilitates endosomal escape and cytoplasmic release of the siRNA once inside the target liver cells. nih.goveuropa.eu

Preclinical studies in animal models, including non-human primates, confirmed potent and durable silencing of TTR, which supported its advancement into human trials. liposomes.ca Clinical trial data for patisiran have demonstrated significant efficacy.

Phase I: Studies showed that patisiran achieved a robust, dose-dependent reduction in serum TTR levels. A dose of 0.3 mg/kg resulted in a mean TTR reduction of 82.3% by day 10-15. nih.gov

Phase II: A multi-dose study confirmed these findings, with a 0.3 mg/kg dose every 3 weeks achieving a maximal TTR knockdown of 96%. sci-hub.se Over a 24-month open-label extension, TTR knockdown remained stable. sci-hub.se

Phase III (APOLLO study): In this pivotal, randomized, placebo-controlled trial, patisiran met its primary endpoint, showing a significant improvement in the modified Neuropathy Impairment Score +7 (mNIS+7) compared to placebo at 18 months. fda.govnih.gov Specifically, 56% of patients treated with patisiran showed improvement in mNIS+7 scores from baseline, compared to only 4% in the placebo group. nih.gov The treatment also demonstrated benefits in quality of life, activities of daily living, and autonomic symptoms. nih.gov

APOLLO-B Study: This Phase 3 study evaluated patisiran in patients with ATTR amyloidosis with cardiomyopathy. The trial met its primary endpoint, demonstrating a significant benefit in functional capacity (as measured by the 6-minute walk test) at 12 months compared to placebo. alnylam.com It also met the first secondary endpoint related to health status and quality of life. alnylam.com

Clinical Trial PhaseKey Efficacy FindingReference
Phase IDose-dependent reduction in serum TTR; 0.3 mg/kg dose led to an 82.3% mean nadir. nih.gov
Phase II0.3 mg/kg dose every 3 weeks achieved up to 96% TTR knockdown, which was sustained over 24 months. sci-hub.se
Phase III (APOLLO)Significant improvement in mNIS+7 score vs. placebo at 18 months (-34 point difference). 56% of patisiran patients improved vs. 4% of placebo patients. nih.gov
Phase III (APOLLO-B)Met primary endpoint with significant benefit on functional capacity (6-MWT) in patients with cardiomyopathy at 12 months. alnylam.com

The success of D-Lin-MC3-DMA-based LNPs in liver-targeted therapies has spurred research into their application for other diseases, including cancer. nih.govnih.gov One area of investigation is Chronic Myeloid Leukemia (CML), a cancer of the white blood cells characterized by the BCR-ABL fusion oncogene. nih.govliposomes.ca

Researchers have developed D-Lin-MC3-DMA-based LNP-siRNA formulations to systemically deliver siRNA molecules that target the BCR-ABL fusion oncogene. nih.govnih.govliposomes.ca While LNP delivery to hematopoietic tissues has been a challenge, studies have shown promising results. nih.govliposomes.ca

In a preclinical study using a CML mouse model, LNP-siRNA formulations containing D-Lin-MC3-DMA were administered. nih.govnih.govliposomes.ca The key findings include:

High Uptake: The formulations led to nearly 100% uptake of the LNP-siRNA in the bone marrow of the leukemic model. nih.govnih.gov

Leukemic Burden Reduction: Treatment with LNP-BCR-ABL siRNA resulted in a significant reduction of the leukemic burden compared to control groups receiving non-targeting siRNA. echelon-inc.comnih.govnih.govtebubio.com

Proof-of-Principle: These findings provide a crucial proof-of-principle that LNP-mediated delivery of siRNA can effectively target fusion oncogenes in leukemic cells, suggesting a potential novel therapeutic strategy for leukemia patients. nih.govnih.gov

Preclinical and Clinical Efficacy in Hereditary Transthyretin-Mediated Amyloidosis (hATTR)

D-Lin-MC3-DMA in mRNA-Based Therapeutics

The foundational knowledge gained from using D-Lin-MC3-DMA in siRNA therapies paved the way for its exploration in the rapidly advancing field of messenger RNA (mRNA) therapeutics. nih.govresearchgate.net LNPs are currently the most advanced platform for delivering mRNA, and D-Lin-MC3-DMA has been a key ionizable lipid in the development of various mRNA-based platforms. sigmaaldrich.comportlandpress.com

D-Lin-MC3-DMA has been integral to the development and optimization of mRNA vaccine platforms. researchgate.netnews-medical.net Although the approved COVID-19 mRNA vaccines ultimately used other proprietary ionizable lipids like ALC-0315 and SM-102, D-Lin-MC3-DMA was a benchmark lipid used in foundational research. sigmaaldrich.comtau.ac.il For instance, Moderna utilized D-Lin-MC3-DMA in preclinical and early clinical tests for mRNA vaccines against viruses like Zika and influenza. researchgate.net

Research has focused on scalable manufacturing processes for mRNA-LNP vaccines using D-Lin-MC3-DMA. news-medical.netpnas.org One study detailed a microfluidic platform (SCALAR) capable of mass-producing SARS-CoV-2 mRNA-LNP vaccines using a formulation with D-Lin-MC3-DMA. news-medical.netpnas.org This work demonstrated that LNPs produced at a large scale maintained their critical physical properties and efficacy in mice, showcasing the feasibility of using this lipid for rapid, large-scale vaccine production during health emergencies. news-medical.netpnas.org

D-Lin-MC3-DMA has been evaluated in LNP formulations for vaccines against a range of infectious diseases. portlandpress.com

COVID-19: As mentioned, D-Lin-MC3-DMA was used in benchmark formulations for developing SARS-CoV-2 spike protein-encoding mRNA vaccines. news-medical.netpnas.org These studies helped establish the manufacturing processes and demonstrate the immunogenicity of the LNP-mRNA concept before other lipids were advanced for commercial vaccines. pnas.org

Respiratory Syncytial Virus (RSV): Ionizable lipids like D-Lin-MC3-DMA have been assessed in the development of RSV vaccine candidates. portlandpress.com The success of the LNP platform in other areas has spurred its application for RSV, leading to the eventual approval of mRNA vaccines for this common respiratory virus. portlandpress.comadelphirealworld.com

Human Immunodeficiency Virus (HIV): The development of an effective HIV vaccine remains a major global health challenge. adelphirealworld.comnih.gov The mRNA-LNP platform offers a promising approach. In preclinical studies, LNP formulations containing D-Lin-MC3-DMA have been used to deliver mRNA encoding the HIV protein p55Gag in mice. nih.gov These studies investigated how different administration routes (e.g., intramuscular vs. subcutaneous) influence the type and intensity of the immune response, providing valuable data for designing future HIV vaccine strategies. nih.gov

mRNA-LNP technology holds significant promise for cancer immunotherapy, primarily through the development of therapeutic cancer vaccines. nih.govfrontiersin.orgfrontiersin.org These vaccines work by delivering mRNA that encodes for tumor-associated antigens (TAAs), stimulating the patient's immune system to recognize and attack cancer cells. frontiersin.orgfrontiersin.org

D-Lin-MC3-DMA is among the ionizable lipids that have been employed in the formulation of LNPs for mRNA-based cancer vaccines. frontiersin.orguu.nl The LNP system facilitates the delivery of the mRNA payload to antigen-presenting cells (APCs), such as dendritic cells, which are crucial for initiating a potent anti-tumor T-cell response. nih.govnih.gov

Emerging Roles in Genetic Disease Treatment

D-Lin-MC3-DMA has been a pivotal component in the advancement of therapies for genetic diseases, most notably in the development of the first FDA-approved RNA interference (RNAi) therapeutic, Onpattro (patisiran). polysciences.comavt-pharma.comnih.gov This therapy targets the liver to treat hereditary transthyretin-mediated (hATTR) amyloidosis, a condition caused by the accumulation of misfolded transthyretin (TTR) protein. nih.govnih.gov The success of D-Lin-MC3-DMA-containing lipid nanoparticles (LNPs) in this context has established a foundation for its application in a broader range of genetic disorders.

Research has extended the use of D-Lin-MC3-DMA-based LNPs to other genetic targets. For instance, these LNPs have been investigated for delivering therapeutics to address Friedreich's ataxia by encapsulating mRNA for the FXN gene. mdpi.com In preclinical studies, intravenous administration of these LNPs in mice led to efficient translation of FXN mRNA in the liver. mdpi.com Furthermore, intrathecal injections in mice resulted in significantly higher levels of human FXN mRNA in the dorsal root ganglia, suggesting potential for treating the neurological aspects of the disease. nih.gov

The versatility of D-Lin-MC3-DMA also extends to gene editing technologies. It is a component in LNP formulations designed to deliver CRISPR-Cas9 machinery, offering a non-viral method for potential gene correction. nih.govcreative-biolabs.com These applications highlight the expanding role of D-Lin-MC3-DMA as a critical delivery vehicle in the ongoing development of treatments for a variety of genetic diseases.

D-Lin-MC3-DMA for Plasmid DNA (pDNA) Delivery in Gene Editing and Gene Therapy

D-Lin-MC3-DMA is a well-established ionizable cationic lipid for the in vivo delivery of siRNA and mRNA, but its utility also extends to the delivery of plasmid DNA (pDNA) for gene therapy and gene editing applications. polysciences.commedkoo.com LNP systems incorporating D-Lin-MC3-DMA have been shown to effectively encapsulate and deliver pDNA, facilitating gene expression in various cell types. medkoo.comliposomes.ca

Studies have demonstrated that LNPs formulated with D-Lin-MC3-DMA can achieve significant gene expression both in vitro and in vivo. medkoo.comliposomes.ca However, the efficiency of pDNA delivery can be influenced by the other lipid components in the formulation. For example, research has shown that replacing certain components in the LNP formulation can enhance transfection potency. One study found that substituting the helper lipid distearoylphosphatidylcholine (DSPC) with unsaturated phosphatidylcholines (PCs) and replacing D-Lin-MC3-DMA with the related lipid DLin-KC2-DMA resulted in significantly more potent transfection reagents for HeLa cells in vitro. liposomes.ca

Despite the potential for optimization with other lipids, D-Lin-MC3-DMA remains a relevant benchmark for pDNA delivery. In vivo studies have shown that LNPs formulated with D-Lin-MC3-DMA can lead to significant protein production in the spleen, even more so than in the liver, when delivering pDNA. nih.gov This organ-selective expression opens up possibilities for specific therapeutic applications, including vaccines and immunotherapies. nih.gov The delivery of pDNA encoding for the Cas9 protein and a guide RNA is a key strategy in CRISPR/Cas9 gene editing, and LNP formulations with D-Lin-MC3-DMA are being explored for this purpose. nih.gov

Comparative Analysis of D-Lin-MC3-DMA with Next-Generation Ionizable Lipids

The success of D-Lin-MC3-DMA has spurred the development of next-generation ionizable lipids with the goal of improving efficacy and safety. encyclopedia.pubcaymanchem.com These newer lipids, such as ALC-0315 and SM-102, which are used in the Pfizer-BioNTech and Moderna COVID-19 vaccines respectively, have been extensively compared to D-Lin-MC3-DMA. nih.govsigmaaldrich.com

Efficacy and Safety Benchmarking (e.g., ALC-0315, SM-102)

Direct comparisons have revealed that next-generation lipids often exhibit higher potency in gene delivery.

Efficacy:

In a head-to-head comparison for siRNA delivery in mice, LNPs containing ALC-0315 achieved a two-fold greater knockdown of Factor VII (FVII) in hepatocytes and a ten-fold greater knockdown of ADAMTS13 in hepatic stellate cells compared to LNPs with D-Lin-MC3-DMA at the same dose. nih.govacs.orgnih.gov

SM-102 has also demonstrated superior efficacy. In vitro studies across multiple cell lines, including Huh7 hepatocytes and human monocyte-derived macrophages (HMDMs), showed that SM-102-based LNPs induced significantly higher levels of GFP expression compared to those with D-Lin-MC3-DMA. caymanchem.com

A novel series of amino lipids developed by Moderna showed that a particular lipid (lipid 5, which is SM-102) resulted in a threefold higher expression of luciferase mRNA in mice and a fivefold higher expression of human EPO mRNA in non-human primates compared to D-Lin-MC3-DMA-based LNPs. mdpi.com

A newly designed ester analog, δO3 , was found to be more effective for intramuscular mRNA delivery, generating higher luminescent flux than SM-102 (2x), ALC-0315 (3x), and D-Lin-MC3-DMA (11x) at 6 hours post-injection. biorxiv.org

Safety:

While more potent, some next-generation lipids have shown a narrower therapeutic window. At a high dose (5 mg/kg), ALC-0315 LNPs led to an increase in markers of liver toxicity, whereas the same dose of D-Lin-MC3-DMA LNPs did not. nih.govacs.orgnih.gov

The biodegradability of the lipid is a key factor in its safety profile. D-Lin-MC3-DMA has a relatively long half-life, which can be a drawback for chronic administration. encyclopedia.pub Newer lipids like SM-102 are designed with ester groups that facilitate faster clearance from the body, potentially improving their long-term safety. encyclopedia.pubcaymanchem.comresearchgate.net

Interactive Data Table: Comparative Efficacy of Ionizable Lipids

Ionizable LipidTargetModelOutcomeFold Change vs. D-Lin-MC3-DMACitation
ALC-0315 FVII (hepatocytes)MicesiRNA knockdown2x greater nih.govacs.orgnih.gov
ALC-0315 ADAMTS13 (HSCs)MicesiRNA knockdown10x greater nih.govacs.orgnih.gov
SM-102 Luciferase mRNAMiceProtein expression3x higher mdpi.com
SM-102 hEPO mRNANon-human primatesProtein expression5x higher mdpi.com
δO3 Luciferase mRNAMiceProtein expression11x higher biorxiv.org

Structure-Activity Relationship (SAR) Studies for Optimized Delivery

The evolution from D-Lin-MC3-DMA to newer ionizable lipids has been driven by extensive structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of the lipid to understand how these changes affect delivery efficiency, biodistribution, and safety.

A key parameter that emerged from SAR studies is the apparent acid dissociation constant (pKa) of the ionizable lipid. The pKa influences the lipid's ability to encapsulate the nucleic acid cargo at a low pH and to interact with endosomal membranes for cargo release into the cytoplasm at a higher pH. For hepatic gene silencing, an optimal pKa range of 6.2–6.5 has been identified, with D-Lin-MC3-DMA having a pKa of 6.44, placing it within this ideal range. upenn.eduliposomes.cabroadpharm.com

The structure of the lipid's hydrophobic tails and the linker group connecting the tails to the amine headgroup are also critical.

The replacement of the ketal ring linker in an earlier lipid (DLin-KC2-DMA) with an ester group in D-Lin-MC3-DMA was a key modification that enhanced potency. upenn.edu

Next-generation lipids like ALC-0315 and SM-102 feature different structural motifs, including multiple alkyl tails and biodegradable ester bonds, which contribute to their enhanced efficacy and faster clearance. nih.govencyclopedia.pubcaymanchem.com ALC-0315, for instance, has four alkyl tails, resulting in a more cone-shaped structure that may facilitate more effective endosomal escape. nih.gov

The inclusion of biodegradable moieties, such as ester groups, is a significant trend in the design of new ionizable lipids to improve their safety profile by promoting rapid elimination and reducing tissue accumulation. encyclopedia.pubcaymanchem.com

Recent advancements have even utilized artificial intelligence to screen millions of potential ionizable lipid structures to predict their pKa and delivery efficiency, accelerating the discovery of novel lipids that outperform D-Lin-MC3-DMA. nih.gov

Advanced Research Methodologies and Future Directions for D Lin Mc3 Dma Studies

Computational Approaches in D-Lin-MC3-DMA LNP Design

The design of effective LNP delivery systems has historically been a resource-intensive, trial-and-error process. pnas.orgnih.govxml-journal.net However, the integration of computational methods is revolutionizing this landscape, offering predictive power and deeper mechanistic understanding. nih.govxml-journal.netnih.gov

Machine Learning for Formulation Prediction and Optimization

Machine learning (ML) algorithms are emerging as powerful tools to accelerate the development of LNP formulations. nih.govxml-journal.netfrontiersin.org By analyzing large datasets of LNP compositions and their corresponding biological outcomes, ML models can identify critical parameters and predict the efficacy of novel formulations. nih.govxml-journal.net

One study successfully developed an ML model using the lightGBM algorithm to predict the immunogenic efficacy (IgG titer) of mRNA vaccine LNP formulations with high accuracy (R² > 0.87). nih.govxml-journal.netxml-journal.net This model, trained on 325 data samples, was able to identify crucial substructures of ionizable lipids that influence vaccine potency. nih.govxml-journal.netxml-journal.net Notably, the model's prediction that a D-Lin-MC3-DMA-based LNP with a nitrogen-to-phosphate (N/P) ratio of 6:1 would be more efficient than an SM-102-based formulation was validated by animal experiments. nih.govxml-journal.netxml-journal.netnih.gov Such predictive models can be used for virtual screening of vast libraries of potential LNP formulations, significantly reducing the time and cost associated with experimental screening. nih.govxml-journal.netbiorxiv.org

Molecular Dynamics Simulations for Structural and Mechanistic Insights

Molecular dynamics (MD) simulations provide atomic-level insights into the structure and behavior of D-Lin-MC3-DMA within LNPs. pnas.orgrsc.orgresearchgate.netrsc.org These simulations are crucial for understanding how the lipid interacts with other LNP components and the encapsulated nucleic acid cargo. pnas.orgrsc.orgresearchgate.net

Researchers have developed and refined force field parameters for both the protonated and neutral states of D-Lin-MC3-DMA to improve the accuracy of these simulations. rsc.orgresearchgate.netbiorxiv.org MD simulations have revealed that the distribution of D-Lin-MC3-DMA within a lipid bilayer is dependent on its protonation state, which is influenced by pH. rsc.orgresearchgate.net At neutral pH, the uncharged D-Lin-MC3-DMA molecules tend to accumulate in the center of the bilayer, while at acidic pH (mimicking the endosomal environment), the protonated, positively charged lipids play a key role in condensing the RNA cargo. rsc.orgresearchgate.netnih.gov

Furthermore, simulations have been used to investigate the formation of LNPs, showing how lipid molecules aggregate with mRNA molecules wrapping around the forming particles. nih.govxml-journal.netxml-journal.net These computational studies, often combined with experimental techniques like neutron reflectivity, are essential for building accurate structural models of LNPs and understanding the mechanisms of cargo encapsulation and release. pnas.orgrsc.orgresearchgate.netrsc.org

In Vitro and In Vivo Correlation Studies for D-Lin-MC3-DMA LNP Performance

A significant challenge in the development of LNP-based therapies is the frequent lack of correlation between in vitro (cell culture) and in vivo (animal model) results. nih.govmdpi.comresearchgate.netnih.gov This discrepancy can lead to the selection of suboptimal candidates for clinical development.

Several studies have highlighted this "in vitro-in vivo gap" for LNPs containing D-Lin-MC3-DMA and other clinically relevant ionizable lipids like ALC-0315 and SM-102. nih.govmdpi.comresearchgate.netnih.gov For instance, while one study found that SM-102-based LNPs were superior in inducing protein expression in vitro, in vivo studies in zebrafish embryos showed that ALC-0315 and SM-102 LNPs had comparable, and significantly higher, protein expression than D-Lin-MC3-DMA-based LNPs. nih.gov Interestingly, a mouse immunization study showed no significant difference in the T-cell response among the three lipids. nih.gov

Another study comparing four LNP formulations (including D-Lin-MC3-DMA, ALC-0315, and SM-102) also reported divergent results. mdpi.comresearchgate.net In vitro, SM-102 LNPs showed significantly higher mRNA expression. researchgate.net However, in vivo, ALC-0315 and SM-102 LNPs demonstrated the highest protein expression, while D-Lin-MC3-DMA LNPs had lower expression levels. mdpi.comresearchgate.net These findings underscore the complexity of predicting in vivo performance from in vitro data alone and highlight the need for more predictive in vitro models and a holistic evaluation strategy. mdpi.comresearchgate.net

LNP Formulation In Vitro Expression (HeLa cells) In Vivo Expression (Mouse Model) Reference
D-Lin-MC3-DMALower than SM-102Lower than ALC-0315 and SM-102 mdpi.com, researchgate.net
ALC-0315Lower than SM-102Significantly higher than D-Lin-MC3-DMA mdpi.com, researchgate.net
SM-102Significantly higher than other formulationsSignificantly higher than D-Lin-MC3-DMA mdpi.com, researchgate.net
C12-200Lower than SM-102Lower expression levels mdpi.com

Novel Characterization Techniques for D-Lin-MC3-DMA LNPs

The physicochemical properties of LNPs, such as size, polydispersity, and cargo encapsulation, are critical quality attributes that influence their efficacy and safety. selectscience.netmalvernpanalytical.com Traditional characterization methods often provide bulk measurements, averaging out the properties of a heterogeneous particle population. the-scientist.com To overcome this, novel high-resolution techniques are being adopted.

Super-resolution imaging is one such technique that allows for the visualization and quantification of individual LNPs with nanometer precision. the-scientist.com This provides detailed insights into particle size, the distribution of ligands on the surface, and, crucially, the "loaded fraction" – the percentage of particles that have successfully encapsulated their cargo. the-scientist.com

Cryogenic electron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS) are also powerful techniques for elucidating the detailed structure of LNPs. nih.govbiorxiv.org SAXS studies on D-Lin-MC3-DMA-containing LNPs have revealed that in the absence of RNA, the lipids can form a regular inverse hexagonal phase at acidic pH, a structure that becomes more disordered upon RNA encapsulation. researchgate.net

Small-angle neutron scattering (SANS) , particularly with contrast variation, has proven essential for determining the distribution of lipids within the LNP core, a critical factor for both their formation and function. biorxiv.org Recent studies using SANS have identified the presence of a significant fraction of "drug-free" or empty LNPs in samples prepared using standard microfluidic techniques. biorxiv.org Accurately quantifying and characterizing these empty particles is vital for understanding the true structure and activity of the cargo-loaded LNPs. biorxiv.org

Addressing Current Challenges in D-Lin-MC3-DMA LNP Development

Despite the success of D-Lin-MC3-DMA, several challenges remain in the development of LNP-based therapies.

Predicting In Vivo Performance: As discussed, the poor correlation between in vitro and in vivo data is a major hurdle. mdpi.comnih.gov Developing more sophisticated in vitro models that better mimic the in vivo environment and using computational models to bridge this gap are key areas of research. nih.gov

Endosomal Escape: A primary bottleneck for LNP efficacy is the inefficient release of the nucleic acid cargo from the endosome into the cytoplasm where it can be translated. biochempeg.com It is estimated that only a small percentage of siRNA delivered by D-Lin-MC3-DMA LNPs escapes the endosome. nih.gov The molecular shape of the ionizable lipid is thought to play a role; for example, the four-tailed structure of ALC-0315 may lead to more effective endosomal escape compared to the two-tailed D-Lin-MC3-DMA. nih.gov

Targeting Beyond the Liver: LNPs, including those formulated with D-Lin-MC3-DMA, have a natural tendency to accumulate in the liver. mdpi.combiochempeg.com While this is advantageous for treating liver diseases, developing strategies for targeted delivery to other tissues and organs remains a significant challenge. mdpi.combiochempeg.com

Manufacturing and Stability: Ensuring consistent and scalable manufacturing of LNPs with well-defined characteristics is crucial. biochempeg.com The presence of lipid impurities, such as oxidized forms of the ionizable lipid, can negatively impact the potency of the encapsulated mRNA. sciex.com Therefore, sensitive analytical methods are needed for detailed characterization and quality control. sciex.com

Future Perspectives for D-Lin-MC3-DMA in Gene and RNA Therapies

D-Lin-MC3-DMA continues to be a relevant and important component in the field of nucleic acid delivery. sigmaaldrich.comexplorationpub.com Future research will likely focus on several key areas:

Next-Generation Lipid Design: While D-Lin-MC3-DMA set the standard, the knowledge gained from its use is fueling the design of new ionizable lipids with improved properties, such as enhanced potency and biodegradability. sigmaaldrich.combiorxiv.org

Combination Therapies: The use of D-Lin-MC3-DMA LNPs to deliver siRNA in combination with other therapeutic modalities, such as antisense oligonucleotides, is a promising strategy, particularly in complex diseases like cancer. aacrjournals.org

Expanding Therapeutic Applications: Research continues to explore the use of D-Lin-MC3-DMA-based LNPs for a wider range of applications beyond the liver, including delivering mRNA for protein replacement therapies and gene editing components like Cas9 mRNA and single guide RNA. explorationpub.com

Refined Formulation Strategies: Further optimization of LNP formulations, including the ratios of helper lipids and PEG-lipids, will continue to improve the delivery efficiency and safety profile of D-Lin-MC3-DMA-containing nanoparticles. mdpi.com

The ongoing advancements in computational modeling, bioanalytical techniques, and our fundamental understanding of LNP biology will ensure that D-Lin-MC3-DMA and its successors remain at the forefront of genetic and RNA-based medicine. selectscience.netbiochempeg.com

Q & A

Q. What is the role of D-Lin-MC3-DMA in lipid nanoparticle (LNP) formulations for nucleic acid delivery?

D-Lin-MC3-DMA is an ionizable cationic lipid critical for encapsulating siRNA or mRNA into LNPs. At physiological pH (7.4), it remains neutrally charged (zeta potential: 5±3 mV), minimizing cytotoxicity, but becomes positively charged in acidic endosomal environments (pH ~6.5), enabling endosomal escape via electrostatic interactions with anionic phospholipids . Its optimized molar ratio (50% D-Lin-MC3-DMA, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid) enhances stability and delivery efficiency in vivo, achieving an ED50 of 0.005 mg/kg siRNA in murine models .

Q. What are standard protocols for preparing LNPs containing D-Lin-MC3-DMA?

LNPs are typically prepared using microfluidic mixing:

  • Lipid mixture : Combine D-Lin-MC3-DMA (50 mol%), DSPC (10 mol%), cholesterol (38.5 mol%), and PEG-lipid (1.5 mol%) in ethanol.
  • Aqueous phase : Dilute nucleic acids (siRNA/mRNA) in citrate buffer (pH 4.0).
  • Mixing : Rapidly mix lipid and aqueous phases at a 3:1 flow rate ratio to form ~80 nm particles. Post-synthesis, dialyze against PBS to remove ethanol and adjust pH . For in vivo use, dilute LNPs in sterile PBS and administer intravenously at 10 mL/kg .

Q. How does D-Lin-MC3-DMA compare to earlier cationic lipids like DLinDMA?

D-Lin-MC3-DMA (2nd-generation lipid) exhibits a sixfold improvement in siRNA delivery potency over DLinDMA (1st-generation). This is attributed to its optimized pKa (6.44), which balances serum stability and endosomal disruption. In murine models, LNPs with D-Lin-MC3-DMA achieved 90% gene silencing at 0.03 mg/kg siRNA, whereas DLinDMA required 1.0 mg/kg for similar efficacy .

Advanced Research Questions

Q. How can researchers optimize D-Lin-MC3-DMA-based LNPs for targeted tissue delivery?

  • Surface modification : Replace PEG-lipids with targeting ligands (e.g., antibodies against FRβ) to direct LNPs to specific cells .
  • Lipid ratio adjustments : Increasing DSPC content improves hepatic stellate cell targeting, while reducing cholesterol enhances lung accumulation .
  • pH-responsive tuning : Modify D-Lin-MC3-DMA’s tertiary amine structure to shift pKa, optimizing endosomal escape kinetics for specific tissues .

Q. What mechanisms explain D-Lin-MC3-DMA’s endosomal escape efficiency?

D-Lin-MC3-DMA’s ionization in endosomes (pH ~6.5) generates positive charges, enabling fusion with anionic endosomal membranes. This disrupts membrane integrity, releasing nucleic acids into the cytoplasm. Molecular dynamics simulations show that protonated MC3 forms non-bilayer structures (e.g., inverted hexagonal phases), further destabilizing endosomes .

Q. How do variations in LNP composition affect the physicochemical properties of D-Lin-MC3-DMA formulations?

  • Size and PDI : Higher PEG-lipid concentrations reduce particle size (from 120 nm to 60 nm) but increase polydispersity (PDI >0.2).
  • Stability : LNPs with >40% cholesterol maintain structural integrity for 94 days at 4°C, whereas lower cholesterol leads to siRNA leakage .
  • Surface charge : Neutral zeta potential (5±3 mV) minimizes non-specific interactions, but cationic variants (e.g., ALC-0315) show higher macrophage uptake .

Q. What factors contribute to contradictory data on the immunogenicity of D-Lin-MC3-DMA-based LNPs?

Discrepancies arise from:

  • LNP composition : SM-102-based LNPs trigger stronger IFN-γ responses than D-Lin-MC3-DMA .
  • Administration route : Intravenous delivery induces acute inflammation (e.g., elevated IL-6), while intramuscular injection shows minimal immune activation .
  • Nucleic acid cargo : mRNA-LNPs are more immunogenic than siRNA-LNPs due to TLR7/8 activation .

Q. What analytical methods are critical for characterizing D-Lin-MC3-DMA-LNPs?

  • Dynamic Light Scattering (DLS) : Measures particle size and PDI.
  • Cryo-EM : Visualizes core-shell structure and lipid phase (e.g., lamellar vs. hexagonal).
  • HPLC-MS : Quantifies lipid degradation products (e.g., oxidized MC3 derivatives).
  • Fluorescence resonance energy transfer (FRET) : Tracks endosomal escape efficiency in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.